molecular formula C16H11F3O2 B1447219 5-(2-(Trifluoromethoxy)phenyl)-1-indanone CAS No. 1261833-75-3

5-(2-(Trifluoromethoxy)phenyl)-1-indanone

Cat. No. B1447219
M. Wt: 292.25 g/mol
InChI Key: DAWACUIYCAYVRZ-UHFFFAOYSA-N
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Description

The compound “5-(2-(Trifluoromethoxy)phenyl)-1-indanone” seems to be a type of organic compound . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .


Synthesis Analysis

While specific synthesis methods for “5-(2-(Trifluoromethoxy)phenyl)-1-indanone” were not found, related compounds have been synthesized and characterized in terms of their structure and properties .

Scientific Research Applications

  • Synthesis and Characterization : 5-(2-(Trifluoromethoxy)phenyl)-1-indanone and related compounds, due to their unique physical and chemical properties, have wide applications in pesticides, medicine, dyes, and functional materials (Qian, 2014).

  • Organometallic Reactions : These compounds are used in reactions with aza-crown ethers to form enamine 2-indenyl crown ethers. They have potential applications in the development of cobaltocenium salts, which are useful in various electrochemical applications (Plenio & Burth, 1996).

  • Pharmaceutical Synthesis : In the pharmaceutical industry, these compounds are involved in the synthesis of tricyclic lactams and constrained analogues of non-peptide NK(1)-antagonists (Van Emelen et al., 2000).

  • Photophysical Studies and Electronic Properties : These compounds are used in the synthesis of indanone-fused spirooxindoles, whose photophysical studies and DFT calculations are vital for understanding their electronic properties (Arunprasath et al., 2018).

  • Anti-Inflammatory Agent Design : These compounds are utilized in the design of new anti-inflammatory agents, with a focus on inhibiting ROS production in macrophages (Shrestha et al., 2017).

  • Catalytic Reactions : They are used in catalytic reactions for the synthesis of various indanone compounds, demonstrating their importance in chemical synthesis (Saito et al., 2008).

  • Antimicrobial Applications : Novel derivatives of these compounds have shown promising antibacterial activity, highlighting their potential in antimicrobial agent development (Patel et al., 2018).

properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O2/c17-16(18,19)21-15-4-2-1-3-13(15)11-5-7-12-10(9-11)6-8-14(12)20/h1-5,7,9H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWACUIYCAYVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Trifluoromethoxy)phenyl)-1-indanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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